6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine is a heterocyclic compound characterized by its molecular formula and a molecular weight of 136.19 g/mol. This compound is recognized for its significance in various scientific fields, including medicinal chemistry and biochemical research. The compound is typically used in the synthesis of more complex heterocyclic structures and has been investigated for its potential biological activities, particularly in enzyme interactions and therapeutic applications.
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine is classified as a bicyclic compound within the imidazole family. It is often sourced from chemical suppliers such as BenchChem and PubChem, which provide detailed information on its properties and applications. The compound's structural uniqueness arises from its fused ring system that includes both imidazole and azepine components.
The synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine can be achieved through several methodologies. One common approach involves the cyclization of suitable precursors under controlled conditions. The reaction typically requires an inert atmosphere to minimize side reactions.
The molecular structure of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine can be represented by the following:
C1CCC2=NC=CN2CC1
InChI=1S/C8H12N2/c1-2-4-8-9-5-7-10(8)6-3-1/h5,7H,1-4,6H2
This structure reveals a bicyclic arrangement that contributes to the compound's reactivity and interaction with biological targets .
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine participates in various chemical reactions:
The mechanism of action for 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine involves its interaction with specific enzymes and receptors within biological systems. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to enzyme inhibition or modulation of receptor activity.
Research indicates that this compound may act as an inhibitor or modulator in various biochemical pathways, influencing cellular responses to stimuli .
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine is typically characterized by:
Key chemical properties include:
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine has diverse applications across scientific disciplines:
The core synthetic route to 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine derivatives relies on cyclocondensation reactions between cyclic enol ethers and α-amino carbonyl precursors. Specifically, 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (1) undergoes nucleophilic attack by 2-amino-1-arylethanones (2a–e) under mild heating (60–80°C) in aprotic solvents like toluene or dichloroethane. This forms the bicyclic 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine scaffold (3a–e) in moderate to excellent yields (58–85%) after 6–12 hours [1] [6]. The reaction proceeds via iminium ion intermediacy, where the primary amine attacks the enol ether’s electrophilic carbon, followed by ring closure through dehydration [6]. Key to optimization is controlling moisture and using freshly prepared azepine precursors to prevent hydrolysis. Variations in the aryl group (electron-donating or withdrawing substituents) on the α-amino ketone influence reaction kinetics but not the fundamental mechanism [1].
Table 1: Optimization of Cyclocondensation for Imidazo[1,2-a]azepine Synthesis
Azepine Precursor | α-Amino Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
---|---|---|---|---|---|---|
7-Methoxy-2H-azepine | 2-Amino-1-(4-CH₃-C₆H₄)-ethanone | Toluene | 80 | 10 | 85 | [1] |
7-Methoxy-2H-azepine | 2-Amino-1-(3,4-Cl₂-C₆H₃)-ethanone | DCE | 60 | 12 | 78 | [1] |
7-Methoxy-2H-azepine | 2-Amino-1-(4-OCH₃-C₆H₄)-ethanone | Toluene | 80 | 8 | 82 | [6] |
N-alkylation of the imidazo[1,2-a]azepine nitrogen is critical for enhancing antimicrobial potency. Treatment of the parent heterocycle (3a–e) with alkyl halides (R-X; R = benzyl, phenacyl, chloroalkyl) in refluxing ethyl acetate or acetonitrile generates imidazolium quaternary salts (4–6, 9–12). This reaction exhibits high regioselectivity for the bridgehead nitrogen (N1) due to steric accessibility [1] . Yields range from 65–92%, influenced by alkyl halide reactivity (primary > secondary) and solvent polarity. For example, 3-biphenyl-4-yl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine reacts with phenacyl bromide to form crystalline 1-phenacyl-3-biphenyl-4-yl-imidazo[1,2-a]azepinium bromide in 89% yield after recrystallization . Structural characterization via ¹H NMR confirms quaternization by the downfield shift of N-CH₂ protons (δ 5.24–5.49 ppm) and the presence of counterion peaks [1]. Bioactivity correlates strongly with the alkyl chain: Phenacyl and 4-substituted benzyl groups confer broad-spectrum activity against S. aureus and C. neoformans, while short-chain alkyls (methyl, ethyl) are inactive [1] .
Table 2: Bioactivity of Imidazo[1,2-a]azepinium Quaternary Salts
Core Structure | N-Substituent (R) | Antimicrobial Activity (MIC, μg/mL) | Key Targets |
---|---|---|---|
3-(Biphenyl-4-yl) | 4-Chlorobenzyl | 2–4 | S. aureus, C. albicans |
3-(4-Methylphenyl) | Phenacyl | 4 | E. coli, K. pneumoniae |
3-(3,4-Dichlorophenyl) | 2-(4-Phenoxyphenylcarbamoyl)methyl | 2–8 | MRSA, A. baumannii, C. neoformans |
A sophisticated route to tricyclic diazacyclopenta[cd]azulenes exploits the reactivity of N-phenacyl imidazo[1,2-a]azepinium salts. When quaternary salts bearing a phenacyl group (e.g., 10) are heated in alkaline aqueous ethanol (80°C, 2–4 h), an intramolecular aldol-type condensation occurs. The azepine ring’s C9-methylene nucleophile attacks the phenacyl carbonyl, forming a new fused six-membered ring and a bridged tricyclic system (13–14) [1] [6]. This reaction, inspired by Tschitschibabin’s early work on pyridine derivatives, proceeds in 70–85% yield and exhibits high diastereoselectivity for the trans-junction due to conformational constraints [1]. NMR analysis reveals distinct vinyl proton signals (δ 6.8–7.2 ppm) and the absence of carbonyl peaks in the final products. The method enables access to rigid, polycyclic architectures with potential antiviral activity, as demonstrated by derivatives active against Influenza A (H1N1) [6]. Optimization requires precise base stoichiometry (1.1–1.3 eq NaOH) to avoid ring hydrolysis.
While traditional syntheses use halogenated solvents (DCE, CHCl₃), recent efforts focus on solvent reduction and atom-efficient catalysis for sustainable scale-up. The condensation of 7-methoxyazepine with α-amino ketones achieves 80% conversion in aqueous micellar media using TPGS-750-M surfactant, reducing toluene use by 90% [7]. For quaternization, microwave-assisted alkylation in ethanol without solvent shortens reaction times from hours to minutes (15–20 min, 300W) while maintaining yields >80% [5] [7]. Additionally, the synthesis of advanced intermediates like 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride leverages one-pot halogenation-sulfonation sequences, minimizing purification waste [5]. Life-cycle assessments indicate these strategies lower the E-factor (kg waste/kg product) from >15 to <5, enhancing industrial viability [7].
Table 3: Green Metrics for Imidazo[1,2-a]azepine Synthesis
Process | Traditional Method | Green Method | Improvement |
---|---|---|---|
Cyclocondensation | Toluene (50 mL/mmol), 12 h reflux | TPGS-750-M/water (5 mL/mmol), 80°C, 10 h | 90% solvent reduction |
N-Alkylation | Acetonitrile reflux, 6–8 h | Solvent-free, μW, 15 min, 300W | 95% time reduction, 100% solvent elimination |
Sulfonyl Chloride Synthesis | Multi-step, CH₂Cl₂ extraction | One-pot, in situ SO₂Cl₂, EtOAc | 40% yield increase, E-factor 4.2 → 2.1 |
CAS No.: 112484-85-2
CAS No.: 10606-14-1